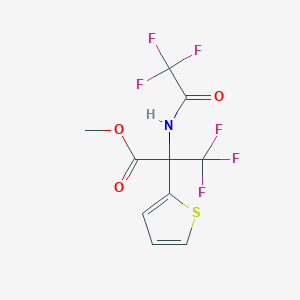![molecular formula C18H11FN2O4 B11083637 (4Z)-2-(3-fluorophenyl)-4-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11083637.png)
(4Z)-2-(3-fluorophenyl)-4-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-FLUOROPHENYL)-4-[(Z,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-FLUOROPHENYL)-4-[(Z,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE typically involves the condensation of 3-fluorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable base and a catalyst. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Base: Potassium carbonate or sodium hydroxide.
Catalyst: Acid catalysts like p-toluenesulfonic acid.
Temperature: Reactions are usually carried out at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, oxazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities in biological assays.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structural features may interact with biological targets, leading to therapeutic effects.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(3-FLUOROPHENYL)-4-[(Z,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-4-[(Z,2E)-3-(3-nitrophenyl)-2-propenylidene]-1,3-oxazol-5-one
- 2-(4-Fluorophenyl)-4-[(Z,2E)-3-(3-nitrophenyl)-2-propenylidene]-1,3-oxazol-5-one
Uniqueness
The presence of the fluorine atom in the phenyl ring and the nitro group in the propenylidene moiety distinguishes this compound from its analogs. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it unique among similar oxazole derivatives.
Eigenschaften
Molekularformel |
C18H11FN2O4 |
|---|---|
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
(4Z)-2-(3-fluorophenyl)-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H11FN2O4/c19-14-7-3-6-13(11-14)17-20-16(18(22)25-17)9-2-5-12-4-1-8-15(10-12)21(23)24/h1-11H/b5-2+,16-9- |
InChI-Schlüssel |
RPSQEOQVCRXBQJ-QQDISNATSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl (2-bromo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B11083564.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenol](/img/structure/B11083570.png)
![3-Cyclopropyl-2-[(E)-4-ethoxycarbonyl-phenylimino]-4-oxo-3,4-dihydro-2H-[1,3]thiazine-6-carboxylic acid methyl ester](/img/structure/B11083572.png)
![9-bromo-1,1-dimethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11083580.png)
![N~2~-(propan-2-yl)-N~4~,N~6~-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B11083585.png)
![3,5-bis[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11083593.png)
![11-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083615.png)
![Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11083622.png)
![5-(1,3-benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11083629.png)
![N-[4-(4-cyclohexylphenoxy)-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11083643.png)
![N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11083644.png)
![Ethyl 2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B11083650.png)
